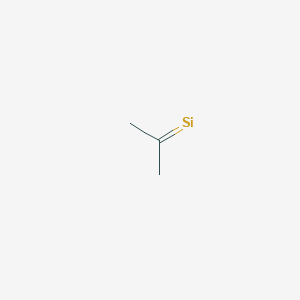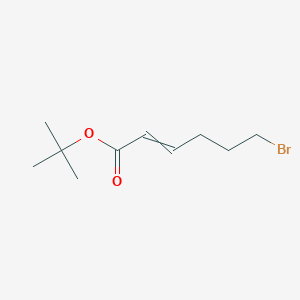
Tert-butyl 6-bromohex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-bromohex-2-enoate: is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a bromine atom attached to a hexene chain, with a tert-butyl ester group at one end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromohex-2-enoate typically involves the bromination of hex-2-enoic acid followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO). The esterification step is usually carried out under acidic conditions using a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 6-bromohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The double bond in the hexene chain can be oxidized or reduced using appropriate reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Products: Formation of alkenes.
Oxidation Products: Diols or epoxides.
Reduction Products: Alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 6-bromohex-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a building block for the synthesis of biologically active compounds
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also utilized in the development of new catalysts and reagents for chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 6-bromohex-2-enoate in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond in the hexene chain participates in addition reactions. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Tert-butyl 6-bromohexanoate: Similar structure but lacks the double bond, leading to different reactivity.
Tert-butyl 6-chlorohex-2-enoate: Similar structure with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Tert-butyl 6-bromohept-2-enoate: Similar structure with an additional carbon in the chain, affecting the physical and chemical properties.
Uniqueness: Tert-butyl 6-bromohex-2-enoate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the bromine atom and the double bond provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
Propriétés
Numéro CAS |
169266-16-4 |
|---|---|
Formule moléculaire |
C10H17BrO2 |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
tert-butyl 6-bromohex-2-enoate |
InChI |
InChI=1S/C10H17BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 |
Clé InChI |
FDSJLTLMOGXXCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C=CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
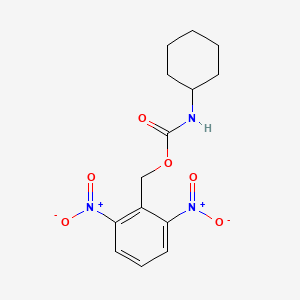
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
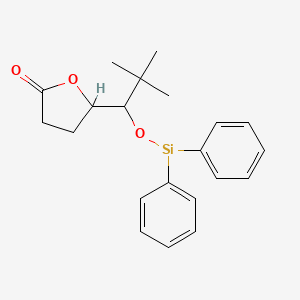
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
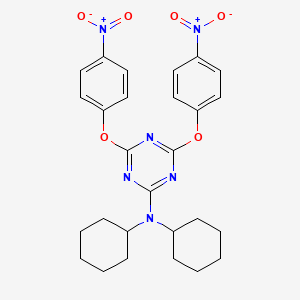
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
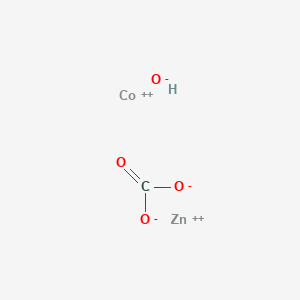
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)
